molecular formula C14H16N2 B8007649 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine

4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine

Cat. No.: B8007649
M. Wt: 212.29 g/mol
InChI Key: SOJIKZOLOLHKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine is a chemical compound that belongs to the class of acridines. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a cyano group in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of a suitable aniline derivative with a cyano-containing reagent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. For example, the reaction of 4-cyanoaniline with cyclohexanone in the presence of a strong acid can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to convert the cyano group into other functional groups, such as amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine involves its interaction with specific molecular targets. The cyano group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

    4-Cyano-1,2,3,4-tetrahydroacridine: Similar structure but lacks the additional hydrogenation seen in 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine.

    4-Cyano-1,2,3,4,5,6-hexahydroacridine: Another related compound with fewer hydrogen atoms.

Uniqueness: this compound is unique due to its fully hydrogenated acridine ring, which can influence its reactivity and biological activity. The presence of the cyano group further enhances its potential for various applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h8,12H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJIKZOLOLHKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(CCCC3C#N)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of lithium diisopropylamide [ex 1.55M BuLi/hexane (32.3 ml, 50 mM), diisopropylamine (3.5 ml, 25 mM), tetrahydrofuran (20 ml)] maintained at 0° C. under an argon atmosphere was treated with a solution of octahydroacridine (4.68 g, 25 mM) in the tetrahydrofuran (10 ml). After 0.5 hours a solution of N-t-butyl-N-cyclohexylcyanamide (4.6 g, 28 mM) in tetrahydrofuran (10 ml) was added and the mixture stirred overnight. The reaction was quenched with water, extracted with toluene and the organic phase washed with water, dried and evaporated. The residue, dissolved in ethyl acetate, was passed through a short silica column to yield the title compound. (3.8 g) mp. 88°-90° C.
Quantity
32.3 mL
Type
reactant
Reaction Step One
Name
octahydroacridine
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
N-t-butyl-N-cyclohexylcyanamide
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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